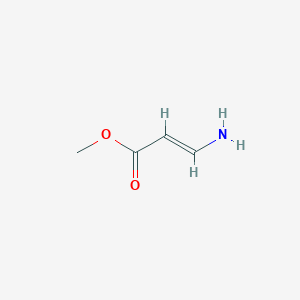
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is a phenothiazine derivative compound. It is known for its use in the preparation of various pharmaceutically active compounds. The molecular formula of this compound is C22H26N2O5S, and it has a molecular weight of 430.52.
Méthodes De Préparation
The synthetic routes for 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involve the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. The industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves its interaction with various molecular targets in the body. It acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, and muscarinic receptors. This interaction leads to a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .
Comparaison Avec Des Composés Similaires
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is unique compared to other phenothiazine derivatives due to its specific molecular structure and pharmacological profile. Similar compounds include:
Acepromazine: Used as a sedative and antiemetic in veterinary medicine.
Methotrimeprazine: Known for its antipsychotic effects due to its antagonism of dopamine receptors.
These compounds share some pharmacological properties but differ in their specific applications and molecular targets.
Propriétés
Numéro CAS |
119570-59-1 |
|---|---|
Formule moléculaire |
C₂₂H₂₆N₂O₅S |
Poids moléculaire |
430.52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


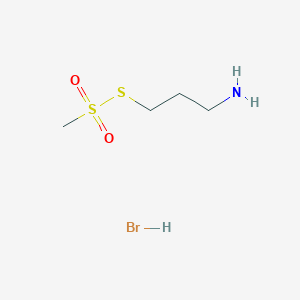
![tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1141811.png)

![N-[(2R,3S,4R,5S)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B1141813.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)
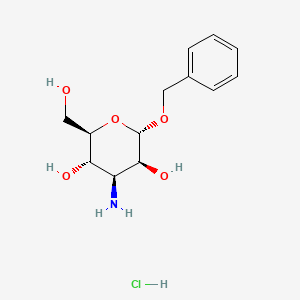
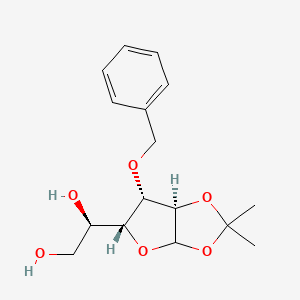
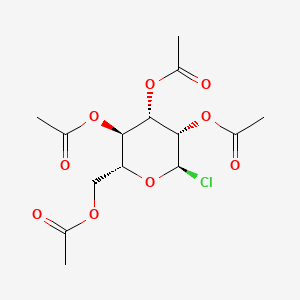
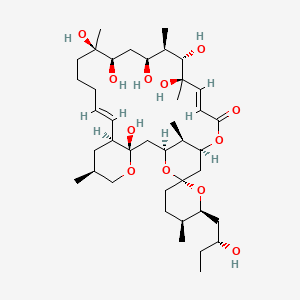

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)
